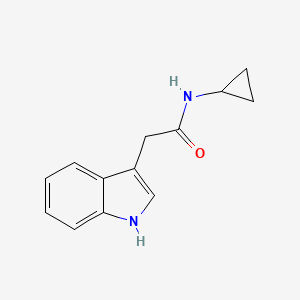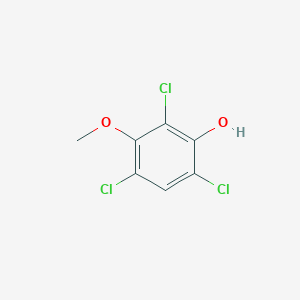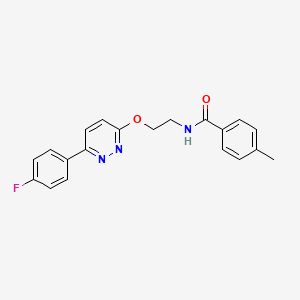
N-cyclopropyl-2-(1H-indol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-cyclopropyl-2-(1H-indol-3-yl)acetamide” is a cyclic structural compound with the molecular formula C14H14N2O. It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of “N-cyclopropyl-2-(1H-indol-3-yl)acetamide” can be represented by the IUPAC Standard InChI: InChI=1S/C14H14N2O/c17-9-10-7-16 (8-14 (18)15-11-5-6-11)13-4-2-1-3-12 (10)13/h1-4,7,9,11H,5-6,8H2, (H,15,18) . The molecular weight is 242.28 .Physical And Chemical Properties Analysis
“N-cyclopropyl-2-(1H-indol-3-yl)acetamide” is a solid substance at room temperature . The molecular weight of the compound is 242.28 .Applications De Recherche Scientifique
Antiviral Applications
Indole derivatives, such as N-cyclopropyl-2-(1H-indol-3-yl)acetamide, have been studied for their antiviral properties. They have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The structural flexibility of indole allows for the synthesis of compounds that can interfere with viral replication mechanisms.
Anti-inflammatory Applications
The anti-inflammatory potential of indole derivatives is significant due to their ability to modulate inflammatory pathways. Compounds with an indole nucleus have been compared with established anti-inflammatory drugs like indomethacin and celecoxib, showing promising results . This suggests potential applications in treating conditions like arthritis and other inflammatory diseases.
Anticancer Applications
Indole derivatives have been explored for their anticancer activities. They can induce cell cycle arrest and apoptosis in cancer cells . Research into N-cyclopropyl-2-(1H-indol-3-yl)acetamide could lead to the development of new chemotherapeutic agents that target specific pathways in cancer cells.
Anti-HIV Applications
Indole-based compounds have been investigated for their potential to inhibit HIV-1 replication. Molecular docking studies suggest that these compounds can bind to key proteins involved in the HIV life cycle . This opens up avenues for the development of novel anti-HIV medications.
Antioxidant Applications
The antioxidant activity of indole derivatives is attributed to their ability to scavenge free radicals. This property is crucial in preventing oxidative stress, which is implicated in various chronic diseases . N-cyclopropyl-2-(1H-indol-3-yl)acetamide could be a candidate for further research in this area.
Antimicrobial Applications
Indole derivatives have shown antimicrobial effects against a range of bacteria and fungi. They can act as potent inhibitors of microbial growth, making them potential candidates for new antibiotics or adjuvants to existing antibiotic therapies .
Antitubercular Applications
Tuberculosis remains a global health challenge, and indole derivatives have been studied for their antitubercular activity. They may offer a new approach to combat Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
Antidiabetic Applications
Indole compounds have been associated with antidiabetic effects, potentially offering new therapeutic strategies for managing diabetes. Their role in regulating glucose metabolism and insulin sensitivity is a promising area of research .
Mécanisme D'action
Target of Action
N-cyclopropyl-2-(1H-indol-3-yl)acetamide, like many indole derivatives, has been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in various ways, leading to a range of biological effects . These interactions can result in changes to the target’s function, which can have downstream effects on cellular processes .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their ability to interact with multiple targets Indole derivatives have been associated with antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities , suggesting they may impact a wide range of biochemical pathways.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular levels.
Propriétés
IUPAC Name |
N-cyclopropyl-2-(1H-indol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c16-13(15-10-5-6-10)7-9-8-14-12-4-2-1-3-11(9)12/h1-4,8,10,14H,5-7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBNYBSULXFFKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[(E)-But-2-enyl]-1-ethyl-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2965399.png)
![N-(3,5-dimethoxyphenyl)-2-[(7,8-dimethoxy-5H-pyrimido[5,4-b]indol-4-yl)thio]acetamide](/img/structure/B2965400.png)
![8-[4-(3,3-Dimethyl-2-oxobutoxy)phenyl]-1,3-dimethyl-1,3,5-trihydroimidazolidin o[1,2-h]purine-2,4-dione](/img/structure/B2965401.png)

![4-(dipropylsulfamoyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2965406.png)

![5-amino-1-{[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2965408.png)
![7-[(E)-But-2-enyl]-3,9-dimethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2965411.png)

![2-(((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2965416.png)


![5-[(2-Methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2965420.png)